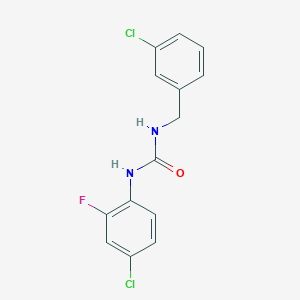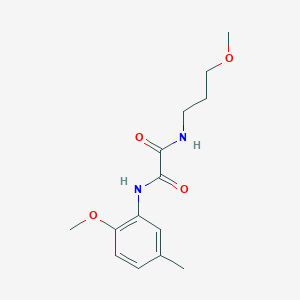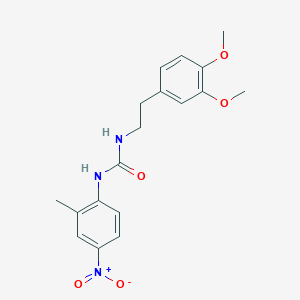![molecular formula C19H23ClN4OS B4656753 N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4656753.png)
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide
描述
N-[4-(1-Adamantyl)-1,3-thiazol-2-yl]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide is a synthetic compound notable for its unique structural components and potential applications in various scientific fields. It’s a fusion of the adamantane moiety and pyrazole-thiazole hybrid scaffold, which imbues it with distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The compound is typically synthesized through multi-step organic synthesis. The first step involves the construction of the thiazole ring, often using a Hantzsch thiazole synthesis. This is followed by the addition of the adamantyl group via an alkylation reaction. The pyrazole ring is then introduced through a cyclization reaction, and the final step involves the formation of the carboxamide group.
Industrial Production Methods
In industrial settings, large-scale production of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide might be achieved through automated synthesis reactors, with careful monitoring of temperature, pressure, and pH to ensure high yield and purity.
化学反应分析
Types of Reactions
This compound can undergo various types of reactions:
Oxidation: It can be oxidized using agents like potassium permanganate.
Reduction: Lithium aluminium hydride (LiAlH4) might be used to reduce certain groups within the molecule.
Substitution: Halogen substitution can occur, especially on the chloro group, leading to a variety of derivatives.
Common Reagents and Conditions
Reactions often require:
Anhydrous conditions to prevent hydrolysis.
Catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Solvents such as tetrahydrofuran (THF) for its polar aprotic properties.
Major Products
Oxidation and reduction reactions yield derivatives with altered oxidation states. Substitution reactions can produce compounds with different halogen groups, potentially modifying the compound’s activity.
科学研究应用
N-[4-(1-Adamantyl)-1,3-thiazol-2-yl]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide is a treasure trove for researchers:
Chemistry: It serves as a precursor for synthesizing other complex molecules.
Biology: Its potential as a bioactive compound makes it a candidate for drug discovery.
Medicine: Research might explore its antimicrobial or anticancer properties.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The compound’s mechanism of action involves binding to specific molecular targets within biological systems, potentially interacting with enzyme active sites or cell membrane receptors. The adamantane structure often enhances the compound’s ability to cross cell membranes, thereby increasing its efficacy.
相似化合物的比较
When comparing N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide with other compounds, it stands out due to the adamantyl group that imparts unique steric and electronic properties.
Similar Compounds
1-Adamantanamine: Shares the adamantane backbone.
4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide: Has the pyrazole core.
Thiazole derivatives: Known for their bioactivity.
Conclusion
This compound is a compound with rich synthetic possibilities and diverse applications across scientific disciplines. Its unique structure offers promising potential for future research and industrial applications.
属性
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4OS/c1-10-15(20)16(24(2)23-10)17(25)22-18-21-14(9-26-18)19-6-11-3-12(7-19)5-13(4-11)8-19/h9,11-13H,3-8H2,1-2H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDHCDMXPQDEKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Cl)C(=O)NC2=NC(=CS2)C34CC5CC(C3)CC(C5)C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-fluorophenyl)-5-[(2,4,6-trimethylphenoxy)methyl]-1H-tetrazole](/img/structure/B4656671.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4656672.png)

![N-(1,3-benzodioxol-5-yl)-2-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B4656685.png)

![3-chloro-N-[3-(diethylamino)propyl]benzamide](/img/structure/B4656707.png)



![2-[(3-chlorobenzyl)thio]-5,6-dimethyl-3-[3-(4-morpholinyl)propyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4656743.png)


![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B4656765.png)
![ethyl 2-[({[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-5-benzyl-3-thiophenecarboxylate](/img/structure/B4656779.png)
